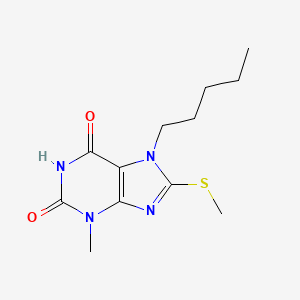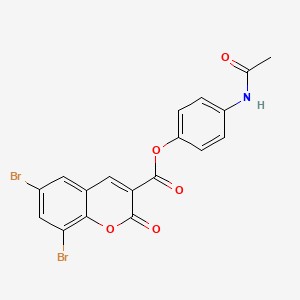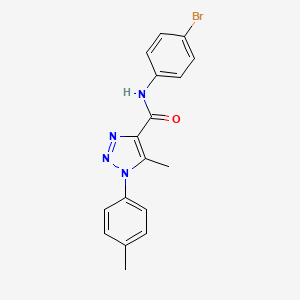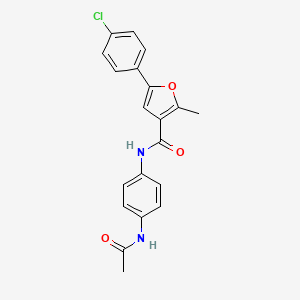![molecular formula C22H20N4O5S B2626424 1-[2-Chloro-5-(thiomorpholin-4-ylsulfonyl)benzoyl]azepane CAS No. 1112026-92-2](/img/structure/B2626424.png)
1-[2-Chloro-5-(thiomorpholin-4-ylsulfonyl)benzoyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Chloro-5-(thiomorpholin-4-ylsulfonyl)benzoyl]azepane, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CTB is a benzoylazepane derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Protein Kinase Inhibition
One area of application involves the structure-based optimization of azepane derivatives for protein kinase B (PKB-alpha) and protein kinase A (PKA) inhibition. Novel azepane derivatives were synthesized and evaluated for their inhibitory activity against PKA and PKB-alpha. These compounds were developed to address plasma instability issues of previous structures, leading to the identification of plasma-stable and highly active compounds. This research has implications for drug development targeting protein kinases involved in various diseases (Breitenlechner et al., 2004).
Building Blocks in Medicinal Chemistry
Another significant application is the synthesis of novel bridged bicyclic thiomorpholines, which are considered valuable building blocks in medicinal chemistry. These compounds have shown interesting biological profiles, and some analogues have entered human clinical trials. The preparation of novel bicyclic thiomorpholine building blocks, such as 3-thia-6-azabicyclo[3.1.1]heptane and 3-thia-8-azabicyclo[3.2.1]octane, underscores the importance of thiomorpholine and its derivatives in drug discovery and development (Walker & Rogier, 2013).
Enantioselective Synthesis
Research has also focused on the enantioselective synthesis of chiral tetrahydroquinolin-4-ol and tetrahydro-1H-benzo[b]azepin-5-ol derivatives using Novozyme 435 lipase. This approach allows for the simultaneous acquisition of two enantiocomplementary derivatives in good to excellent yields, demonstrating the utility of biocatalysis in the selective synthesis of chiral compounds. Such methodologies are crucial for the production of enantiopure pharmaceuticals (Zhou et al., 2015).
Heterocyclic Compound Synthesis
Further studies include the development of new approaches to the synthesis of N,N,N-triethyl-4-[(hexahydro-2-oxo-1H-azepin-1-yl) carbonyl]-bromine/chloride. These approaches highlight the versatility of azepane-based compounds in synthesizing complex molecular architectures, contributing to the toolbox of synthetic organic chemistry and potentially leading to new therapeutic agents (Chen & Ren, 2014).
Cycloaddition Reactions
Moreover, the base-mediated [3 + 2] cycloaddition reaction of in-situ formed aza-oxyallyl cations with 1,4-dithiane-2,5-diols provides an efficient method to access thiomorpholin-3-one derivatives. This strategy showcases the application of cycloaddition reactions in constructing heterocyclic compounds with potential biological activity, demonstrating the ongoing interest in exploring novel synthetic routes for heterocyclic chemistry (Xie et al., 2020).
Propiedades
IUPAC Name |
7-(2-methoxyethyl)-6-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S/c1-13-5-3-4-6-14(13)20-24-19(31-25-20)11-32-22-23-16-10-18-17(29-12-30-18)9-15(16)21(27)26(22)7-8-28-2/h3-6,9-10H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMBHTFVJIXZLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CCOC)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

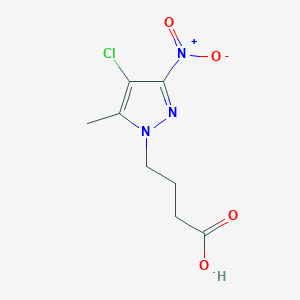
![3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2626342.png)

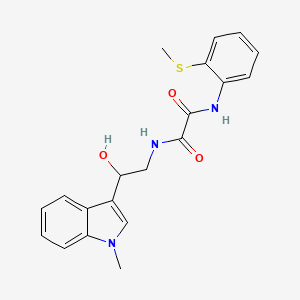
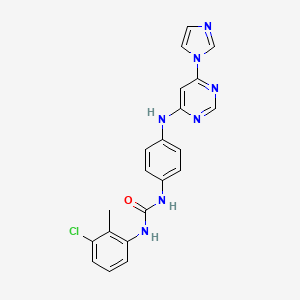
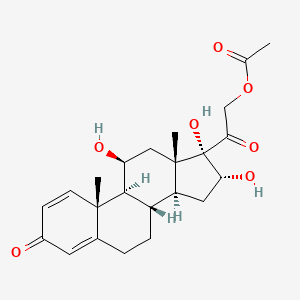
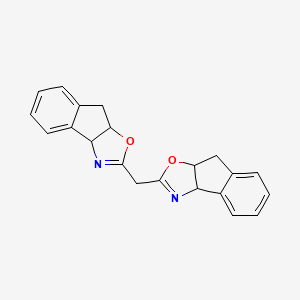
![2-(4-chlorophenoxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2626355.png)
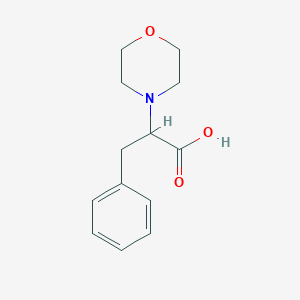
![1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2626358.png)
